molecular formula C12H13NOS B8528480 1-(1,3-Benzothiazol-2-yl)cyclopentanol

1-(1,3-Benzothiazol-2-yl)cyclopentanol

Cat. No.: B8528480
M. Wt: 219.30 g/mol
InChI Key: AOJYVXGYKSAKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzothiazol-2-yl)cyclopentanol is a benzothiazole derivative featuring a cyclopentanol moiety attached to the 2-position of the benzothiazole ring. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . This compound has been synthesized as part of a series of pyrazolo[3,4-d]pyrimidine derivatives, where its benzothiazole core contributes to interactions with biological targets. Studies indicate that substitutions on the benzothiazole ring and adjacent functional groups significantly influence its bioactivity, particularly against pathogens like Pseudomonas aeruginosa and Candida albicans .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C12H13NOS/c14-12(7-3-4-8-12)11-13-9-5-1-2-6-10(9)15-11/h1-2,5-6,14H,3-4,7-8H2

InChI Key

AOJYVXGYKSAKOD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NC3=CC=CC=C3S2)O

Origin of Product

United States

Comparison with Similar Compounds

1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol

  • Structure: Differs by replacing the benzothiazole ring with a 2-chlorophenyl group and introducing a methylimino bridge.
  • Activity: Limited data on direct biological activity, but its classification as an impurity highlights the importance of structural purity in pharmaceuticals.

1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea

  • Structure : Incorporates a thiourea (-NH-CS-NH-) group and a benzoyl substituent.
  • Activity : Exhibits broad-spectrum biological activities, including antiviral, antifungal, and herbicidal properties. The thiourea moiety enhances metal-binding capacity, which may contribute to its versatility in medicinal and agricultural applications .

1-(Z)-[2-(Triarylstannyl)vinyl]cyclopentanols

  • Structure: Features a triorganotin (Sn) group conjugated to the cyclopentanol via a vinyl bridge.
  • Activity : Demonstrates antitumor and immune-modulating activities. The tin atom facilitates interactions with cellular biomolecules, enhancing cytotoxicity against cancer cells .

Antimicrobial Activity

  • 1-(1,3-Benzothiazol-2-yl)cyclopentanol: Shows selective inhibition against P. aeruginosa (MIC ~8 µg/mL) and C. albicans (MIC ~16 µg/mL). Chlorophenyl and methoxy substitutions enhance potency, as seen in derivatives like 3d (4-chlorophenyl) and 3h (3,4-dimethoxyphenyl) .
  • Contrast with Thiourea Analogue : The thiourea derivative lacks reported antimicrobial activity but excels in broader applications like herbicidal action, attributed to its sulfur-based reactivity .

Anti-inflammatory and Toxicity Profiles

  • This compound: Derivatives like 3j (dimethylaniline substitution) exhibit potent anti-inflammatory activity (75% inhibition at 50 mg/kg) with reduced gastrointestinal toxicity compared to diclofenac .
  • Organotin Analogues: While effective against tumors, organotin compounds often display higher systemic toxicity, limiting therapeutic utility .

Preparation Methods

Reaction Optimization and Conditions

The most efficient protocol for synthesizing 1-(1,3-benzothiazol-2-yl)cyclopentanol involves the K₂S₂O₈-mediated coupling of benzothiazole with cyclopentanol in a water-alcohol solvent system. Initial studies identified potassium persulfate (K₂S₂O₈) as the optimal oxidant, achieving a 71% yield of the target product under optimized conditions. Key parameters include:

  • Temperature : 65°C, balancing reaction rate and decomposition risks.

  • Oxidant Equivalents : 4 equivalents of K₂S₂O₈, ensuring complete radical initiation.

  • Solvent System : A 1:1 mixture of cyclopentanol and water (2 mL each), enhancing solubility and reactivity.

Control experiments confirmed the necessity of both K₂S₂O₈ and water, as reactions lacking either component failed to produce the desired product. Oxygen atmosphere studies demonstrated negligible impact, suggesting a non-oxidative radical pathway.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

ParameterTested RangeOptimal ValueYield (%)
Temperature (°C)45–756571
K₂S₂O₈ (equiv)3–5471
Solvent (H₂O:Alcohol)1:1 – 2:11:171
Reaction Time (h)3–6368

Substrate Scope and Limitations

The methodology exhibits broad applicability to secondary alcohols, with cyclopentanol showing superior reactivity compared to primary alcohols. For instance, reactions with 2-propanol yielded 85% product, while primary alcohols like 1-propanol resulted in lower yields (55–63%). Steric and electronic effects significantly influence efficiency:

  • Steric Effects : Cyclopentanol’s cyclic structure reduces steric hindrance at the hydroxyl-bearing carbon, facilitating radical coupling.

  • Electronic Effects : Electron-rich benzothiazoles (e.g., methoxy-substituted) enhance yields (75–88%), whereas electron-withdrawing groups (e.g., nitro) suppress reactivity.

Notably, allyl alcohols and benzyl alcohols failed to produce coupling products due to competitive side reactions, highlighting the method’s selectivity for aliphatic alcohols.

Mechanistic Insights into the Radical Coupling Pathway

The reaction proceeds via a persulfate-initiated radical mechanism (Figure 1):

  • Oxidant Activation : K₂S₂O₈ decomposes thermally to generate sulfate radical anions (SO₄- ⁻).

  • Hydrogen Abstraction : SO₄- ⁻ abstracts hydrogen atoms from benzothiazole and cyclopentanol, forming benzothiazole radical (1aa ) and cyclopentanol radical (2ka ).

  • Radical Coupling : The radicals combine at the C2 position of benzothiazole, followed by hydroxyl group retention to yield this compound.

Figure 1: Proposed Mechanism for Radical-Mediated Hydroxyalkylation

K2S2O8Δ2SO4+2K+\text{K}2\text{S}2\text{O}8 \xrightarrow{\Delta} 2 \text{SO}4^{- -} + 2 \text{K}^+
SO4+C5H9OHC5H8O+HSO4\text{SO}4^{- -} + \text{C}5\text{H}9\text{OH} \rightarrow \text{C}5\text{H}8\text{O}^{- } + \text{HSO}4^-
Benzothiazole+C5H8OThis compound\text{Benzothiazole} + \text{C}5\text{H}8\text{O}^{- } \rightarrow \text{this compound}

Scalability and Practical Considerations

The process scales effectively to 10 mmol without significant yield reduction. Pilot-scale reactions (1.353 g benzothiazole) afforded 1.390 g product (72% yield), demonstrating industrial viability. Key considerations include:

  • Purification : Column chromatography (petroleum ether/ethyl acetate) ensures high purity (>95%).

  • Byproduct Management : Minimal side products form due to the reaction’s selectivity, simplifying isolation.

Comparative Analysis with Alternative Methods

While persulfate-mediated hydroxyalkylation dominates, alternative approaches include:

  • Palladium-Catalyzed Coupling : Limited success due to cyclopentanol’s poor coordination with Pd(II) complexes.

  • Ether Substrates : Ethylene glycol dimethyl ether yields regioisomeric mixtures (1.2:1 ratio), complicating purification .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(1,3-Benzothiazol-2-yl)cyclopentanol with high purity?

  • Methodology : Optimize the cyclocondensation of cyclopentanol derivatives with 2-mercaptobenzothiazole under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC and purify via column chromatography using a gradient of ethyl acetate/hexane. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve the molecular geometry. Compare experimental bond lengths/angles with DFT-optimized structures. Validate using FTIR (C-S/C=N stretching bands at 1250–1350 cm⁻¹) and UV-Vis spectroscopy (π→π* transitions in benzothiazole ring) .

Q. What analytical techniques are suitable for detecting trace amounts of this compound in complex mixtures?

  • Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) coupled with a C18 column. For enhanced sensitivity, employ LC-MS/MS in positive ion mode, targeting characteristic fragments (e.g., m/z 220 for benzothiazole moiety). Validate via spiked recovery experiments .

Advanced Research Questions

Q. How does this compound interact with indoor surfaces (e.g., polymers, glass)?

  • Methodology : Conduct adsorption studies using quartz crystal microbalance (QCM) or atomic force microscopy (AFM). Analyze surface reactivity via time-of-flight secondary ion mass spectrometry (ToF-SIMS) to identify degradation products. Compare with benzothiazole derivatives like UV-328, noting differences in hydrophobicity-driven adsorption .

Q. What experimental strategies resolve contradictions in reported bioactivity data for benzothiazole derivatives?

  • Methodology : Validate bioassays using standardized protocols (e.g., OECD guidelines for cytotoxicity). Cross-reference with computational docking studies (e.g., AutoDock Vina) to assess binding affinity to target enzymes. Address batch-to-batch variability via LC-MS purity checks .

Q. How can environmental persistence and degradation pathways of this compound be assessed?

  • Methodology : Perform OECD 301F biodegradation tests under aerobic conditions. Use GC-MS to identify metabolites (e.g., cyclopentanol or benzothiazole-2-sulfonic acid). For photodegradation, employ simulated sunlight with TiO₂ photocatalysis and track intermediates via high-resolution orbitrap MS .

Q. What computational tools predict the compound’s reactivity in radical-mediated reactions?

  • Methodology : Use Gaussian 16 for DFT calculations (B3LYP/6-311++G** basis set) to map HOMO/LUMO orbitals and Fukui indices. Validate predictions via experimental EPR spectroscopy to detect radical intermediates during ozonation or Fenton reactions .

Data Analysis and Validation

Q. How to differentiate this compound from structurally similar contaminants?

  • Methodology : Apply principal component analysis (PCA) to HRMS datasets, focusing on isotopic patterns (e.g., sulfur-34). Use tandem MS/MS with collision-induced dissociation (CID) to isolate unique fragments (e.g., m/z 149 for cyclopentanol cleavage) .

Q. What are the best practices for reconciling conflicting spectral data in synthetic batches?

  • Methodology : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with independent synthetic routes (e.g., Grignard addition vs. nucleophilic substitution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.